3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]pyridin-2-amine
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Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a pyridin-2-amine moiety. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fluorophenyl groups, the oxadiazole ring, and the pyridin-2-amine moiety. Techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography could be used to confirm the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes. The compound’s solubility, stability, and reactivity would also be important properties to consider .Mechanism of Action
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O/c21-15-8-6-13(7-9-15)12-24-19-17(5-2-10-23-19)20-25-18(26-27-20)14-3-1-4-16(22)11-14/h1-11H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRWJQOZDGUOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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